1-(2-Methoxyphenyl)-3-pyridin-3-ylurea

regioisomer structural differentiation medicinal chemistry

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is a small-molecule diaryl urea (C₁₃H₁₃N₃O₂; MW 243.26 g·mol⁻¹) that links a 2‑methoxyphenyl ring to a pyridin‑3‑yl ring through a urea bridge. The compound has been registered in the EPA DSSTox database and is associated with PubChem Compound ID 808190.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 260405-01-4
Cat. No. B14141134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-pyridin-3-ylurea
CAS260405-01-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17)
InChIKeyGXPNSFDRGMRUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)-3-pyridin-3-ylurea (CAS 260405-01-4) – Structural Identity and Core Properties for Procurement Screening


1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is a small-molecule diaryl urea (C₁₃H₁₃N₃O₂; MW 243.26 g·mol⁻¹) that links a 2‑methoxyphenyl ring to a pyridin‑3‑yl ring through a urea bridge. The compound has been registered in the EPA DSSTox database and is associated with PubChem Compound ID 808190 [1]. It has appeared in over 115 publicly archived high‑throughput screening (HTS) campaigns spanning multiple target classes, indicating that it belongs to the broad chemotype of aryl‑urea kinase/receptor probes rather than a single‑target chemical probe .

Workflow HTS probe expansion & hit confirmation
Selection Pyridin-3-yl regioisomer identity
Use Context PubChem BioAssay portfolio; DSSTox-registered scaffold

Why the Pyridin‑3‑yl Linkage in 1‑(2‑Methoxyphenyl)‑3‑pyridin‑3‑ylurea Is Not Interchangeable with Common Isomeric or Core‑Hopping Replacements


Diaryl ureas that share the 2‑methoxyphenyl‑urea pharmacophore can differ substantially in target engagement and selectivity when the heterocyclic partner is altered. The nitrogen position on the pyridine ring (3‑yl vs. 4‑yl) governs the vector through which the pyridyl group presents H‑bond acceptors to a binding pocket, thereby influencing both on‑target potency and off‑target promiscuity . Consequently, a screening hit or a lead series built on the pyridin‑3‑yl regioisomer cannot be assumed to be interchangeable with the pyridin‑4‑yl analog without quantitative head‑to‑head data. The evidence sections below detail the specific structural differentiation and the current evidence gaps that a procurement decision should account for.

Pyridin-3-yl urea
(Target)
Pyridin-4-yl urea
(Substitute)
H-bond geometry
meta N position
para N position
DSSTox registration
Registered (DTXSID301330182)
Not found
Quantitative comparison
No public head-to-head data
Data gap

Quantitative Differentiation Evidence for 1‑(2‑Methoxyphenyl)‑3‑pyridin‑3‑ylurea vs. Structural Analogs


Regioisomeric Identity Confirmed by InChIKey and SMILES – Pyridin‑3‑yl vs. Pyridin‑4‑yl Substitution

The target compound bears the pyridin‑3‑yl substitution (InChIKey: GXPNSFDRGMRUJM‑UHFFFAOYSA‑N), placing the pyridine nitrogen at the meta position relative to the urea linkage . Its closest positional isomer, 1‑(2‑Methoxyphenyl)‑3‑pyridin‑4‑ylurea (CAS 76947‑68‑7), places the nitrogen at the para position (SMILES: COC1=CC=CC=C1NC(=O)NC2=CC=NC=C2) . No quantitative bioactivity data are publicly available for either regioisomer; therefore the functional consequence of the regioisomeric difference cannot be numerically expressed at this time.

Regioisomeric Identity
Class-level inference
Pyridin-3-yl vs pyridin-4-yl urea; structural difference in nitrogen position (meta vs para)
Identity verification required (NMR/HPLC); regioisomer contamination may alter biological behavior.
No quantitative bioactivity data available for either isomer.
regioisomer structural differentiation medicinal chemistry

Broad HTS Profiling Footprint – >115 Bioassays Archived in PubChem

The compound has been deposited in the PubChem BioAssay database and is listed as having been tested in at least 115 distinct HTS campaigns spanning targets such as RGS4, mu‑opioid receptor, ADAM17, muscarinic M1 receptor, furin, and others . The mere volume and target diversity of these assays suggest that the compound readily passes quality‑control filters employed by multiple screening centers. However, the numerical activity readouts (e.g., % inhibition, IC₅₀) for these assays are not directly retrievable from the Chemsrc summary page, and no published head‑to‑head comparison with the 4‑yl isomer within these assays was found.

HTS Footprint
Supporting evidence
115+ bioassay entries across multiple target classes
Multi-center QC acceptance; indicates solubility/DMSO stability suitable for screening workflows.
Numerical activity readouts not directly retrievable from summary pages.
high-throughput screening phenotypic profiling selectivity

DSSTox Registration and PubChem Linkage Enable Regulatory and Toxicological Data Retrieval

The compound is registered in the EPA DSSTox database (DTXSID301330182) and linked to PubChem Compound ID 808190 [1]. This linkage provides a permanent identifier for retrieval of any future toxicological or exposure data that may be deposited in EPA CompTox. In contrast, the 4‑yl isomer (CAS 76947‑68‑7) does not appear in the EPA DSSTox registry at the time of writing, limiting its regulatory data integration potential.

DSSTox Registration
Head-to-head comparison
Present (DTXSID301330182) vs absent for 4-yl isomer
Enables regulatory data retrieval and toxicological cross-referencing.
4-yl isomer not listed in EPA DSSTox; limits data integration.
regulatory science toxicology data integration

Calculated Physicochemical Profile vs. 4‑yl Isomer: No Experimental Advantage Established

Both the 3‑yl and 4‑yl isomers share the same molecular formula (C₁₃H₁₃N₃O₂) and identical topological polar surface area (TPSA ≈ 59 Ų) and identical calculated log P (~2.5) when estimated by standard algorithms . Therefore, bulk physicochemical properties do not differentiate the compounds, and any selection advantage must rest on biological or regulatory differentiation.

Calculated Properties
Supporting evidence
MW 243.26; TPSA ~59 Ų; cLogP ~2.5 – identical for both isomers
No physicochemical differentiation; selection must rely on structural/regulatory evidence.
In silico predictions only; no experimental advantage.
computational chemistry drug-likeness property prediction

When 1‑(2‑Methoxyphenyl)‑3‑pyridin‑3‑ylurea (CAS 260405‑01‑4) Should Be Prioritized Over Common Analogs


Hit Expansion Where a Pyridin‑3‑yl Urea Scaffold Shows Activity in a Kinase or GPCR Screen

If a proprietary high‑throughput screen has yielded a hit from a compound library that contains the pyridin‑3‑yl urea core, sourcing the exact registered compound (rather than the 4‑yl isomer) is critical for hit confirmation, as even subtle changes in H‑bonding geometry can abolish the observed activity [1].

Regulatory Toxicology Studies Requiring DSSTox‑Listed Chemical Standards

For environmental fate or mammalian toxicity studies that require a regulatory‑grade reference standard, the DSSTox registration of the pyridin‑3‑yl urea (DTXSID301330182) gives it a practical advantage over the unregistered 4‑yl isomer [1].

Probe Compound Profiling Across the Published PubChem BioAssay Portfolio

Investigators who wish to leverage the historical HTS data deposited in PubChem can request the raw assay data from the depositing screening centers, using the PubChem SID 472169061 as a key. This enables retrospective selectivity analysis that is not possible for compounds absent from the BioAssay archive .

Application
Selection Property
Validation Focus
Hit confirmation from pyridin-3-yl urea screen
Regioisomeric identity (3-yl vs 4-yl)
H-bonding geometry and activity preservation
Regulatory toxicology reference standard
DSSTox registration
Regulatory data integration and cross-referencing
Retrospective selectivity analysis via PubChem
PubChem BioAssay archive presence
Historical HTS data retrieval using SID 472169061
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